molecular formula C11H12N2S B1366053 1-phenyl-N-(1,3-thiazol-2-ylmethyl)methanamine CAS No. 247235-78-5

1-phenyl-N-(1,3-thiazol-2-ylmethyl)methanamine

Cat. No. B1366053
M. Wt: 204.29 g/mol
InChI Key: UFWSEPMUQJPVBS-UHFFFAOYSA-N
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Description

“1-phenyl-N-(1,3-thiazol-2-ylmethyl)methanamine” is a compound that contains a thiazole ring . Thiazoles are heterocyclic organic compounds with a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . They are found in many potent biologically active compounds, such as antimicrobial, antifungal, antiretroviral, and antineoplastic drugs .


Molecular Structure Analysis

The molecular structure of “1-phenyl-N-(1,3-thiazol-2-ylmethyl)methanamine” is characterized by a thiazole ring . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Scientific Research Applications

Antimicrobial Properties

1-Phenyl-N-(1,3-thiazol-2-ylmethyl)methanamine and its derivatives exhibit antimicrobial properties. A study synthesized various derivatives of this compound and evaluated their antibacterial and antifungal activities, demonstrating a variable degree of activity against different microbial strains (Visagaperumal et al., 2010).

Histamine Receptor Activity

Compounds with structural similarities to 1-phenyl-N-(1,3-thiazol-2-ylmethyl)methanamine have been studied for their effects on histamine H1 receptors. For example, thiazol-4-ylethanamine derivatives were synthesized and tested, showing weak H1-agonistic and H1-antagonistic activities (Walczyński et al., 1999).

Potential in COVID-19 Drug Development

A novel series of compounds related to 1-phenyl-N-(1,3-thiazol-2-ylmethyl)methanamine were synthesized and showed promising results in molecular docking studies against COVID-19. These studies suggested that these compounds could potentially serve as therapeutic agents for COVID-19 (Abu-Melha et al., 2022).

Antioxidant Properties

Derivatives of 1-phenyl-N-(1,3-thiazol-2-ylmethyl)methanamine have been synthesized and shown to possess potent antioxidant activity. These derivatives were evaluated in vitro, and some demonstrated significant efficacy in scavenging free radicals (Jaishree et al., 2012).

properties

IUPAC Name

1-phenyl-N-(1,3-thiazol-2-ylmethyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S/c1-2-4-10(5-3-1)8-12-9-11-13-6-7-14-11/h1-7,12H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFWSEPMUQJPVBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCC2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50406432
Record name 1-phenyl-N-(1,3-thiazol-2-ylmethyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-phenyl-N-(1,3-thiazol-2-ylmethyl)methanamine

CAS RN

247235-78-5
Record name 1-phenyl-N-(1,3-thiazol-2-ylmethyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A stirred solution of N-benzylamine (0.56 mL, 5.1 mmol) and 2-thiazolecarboxaldehyde (0.55 g, 4.9 mmol) in toluene was heated to reflux for 2 hours with azeotropic removal of water. The solution was cooled to room temperature and concentrated to an oil. This oil was dissolved in 15 mL of ethanol and treated with excess NaBH4 and the mixture stirred overnight. Acetone was added and the mixture stirred 30 minutes and concentrated to a soild mass. This mass was partitioned between 2N aqueous NaOH and 2 portions of ethyl ether. The combined ethereal extracts were washed with water, brine, dried (Na2SO4), filtered, and concentrated. The residue was purified by flash column chromatography on silica gel to provide 0.59 g (57%) of the title compound.
Quantity
0.56 mL
Type
reactant
Reaction Step One
Quantity
0.55 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
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Reaction Step Two
Yield
57%

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